GSK-3β Inhibitory Potency: Nanomolar IC50 vs. Micromolar In-Class Baseline
The target compound demonstrates a GSK-3β IC50 of 22 nM in an ADP-Glo enzymatic assay [1]. This represents a ~4.7-fold improvement over AR-A014418, a widely used reference GSK-3β inhibitor (IC50 = 104 nM) . In contrast, the deoxy analog 3-(thiophen-3-ylmethyl)azetidine (lacking the 3-OH group) shows no reported GSK-3β inhibition in available databases, and structurally related azetidine-thiophene hybrids in BindingDB typically display >1,000 nM IC50 values against GSK-3β [2]. This potency difference is consistent with the known requirement for a hydrogen-bond donor at the azetidine 3-position for optimal kinase hinge binding.
| Evidence Dimension | GSK-3β enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | AR-A014418 IC50 = 104 nM; Class baseline: >1,000 nM for related azetidine-thiophene compounds |
| Quantified Difference | 4.7-fold more potent than AR-A014418; >45-fold more potent than typical in-class compounds |
| Conditions | ADP-Glo assay; enzyme preincubation 10 min; ATP and substrate addition; measurement after 60 min (BindingDB Assay ID linked to CHEMBL5575038) |
Why This Matters
For GSK-3β-targeted discovery programs, the ~5-fold potency advantage over the established tool compound AR-A014418 may reduce the required screening concentration and improve the hit-to-lead starting point.
- [1] BindingDB BDBM50645371; CHEMBL5575038. IC50 = 22 nM against GSK-3beta (unknown origin). ADP-Glo assay. View Source
- [2] BindingDB query for azetidine-thiophene compounds vs. GSK-3beta. Typical IC50 > 1,000 nM. View Source
